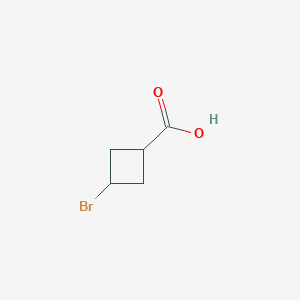

3-Bromocyclobutane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXXMCROALAIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378752-12-5, 2309467-86-3 | |

| Record name | 3-bromocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-bromocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Bromocyclobutane 1 Carboxylic Acid and Its Complex Precursors

Strategic Halogenation Approaches for Cyclobutane (B1203170) Systems

Direct halogenation of a pre-existing cyclobutane ring offers the most atom-economical route to 3-bromocyclobutane-1-carboxylic acid. However, success hinges on overcoming the challenge of selectivity on a small carbocyclic ring.

The direct bromination of cyclobutanecarboxylic acid to achieve substitution at the C-3 position is a challenging transformation that relies on the inherent reactivity differences of the C-H bonds on the ring. The cyclobutane ring contains secondary hydrogens at both the C-2 and C-3 positions. However, regioselective bromination at the C-3 position is favored due to electronic and steric factors. The C-2 position is alpha to the electron-withdrawing carboxylic acid group, which can destabilize an adjacent radical intermediate. Therefore, hydrogen abstraction preferentially occurs at the C-3 position, leading to the desired 3-bromo isomer. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly employed for such selective allylic and benzylic brominations, and their principles can be extended to achieve regioselectivity in saturated systems where subtle differences in C-H bond strength dictate the reaction outcome.

Free radical halogenation is a powerful tool for the functionalization of alkanes, and its application to cyclobutane systems can be finely controlled, particularly when using bromine. masterorganicchemistry.com The mechanism proceeds through a three-step chain reaction: initiation, propagation, and termination.

Initiation: UV light or heat initiates the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the cyclobutane ring to form hydrogen bromide (HBr) and a cyclobutyl radical. This is the rate-determining and selectivity-determining step. The stability of the radical formed is crucial: tertiary > secondary > primary. On the cyclobutanecarboxylic acid ring, abstraction of a hydrogen from the C-3 position yields a more stable secondary radical compared to abstraction from the C-2 position, which is influenced by the adjacent carboxyl group. The resulting cyclobutyl radical then reacts with another molecule of Br₂ to yield the 3-bromocyclobutane product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The key to control lies in the nature of the halogen. The hydrogen abstraction step for bromination is endothermic, meaning its transition state closely resembles the product radical (Hammond's Postulate). reddit.com This results in a high sensitivity to the differences in the stability of the possible radical intermediates, leading to excellent regioselectivity for the most stable radical at the C-3 position. masterorganicchemistry.comreddit.com In contrast, chlorination is exothermic, with an early transition state that resembles the reactants, making it much less selective. reddit.com

| Factor | Free Radical Chlorination | Free Radical Bromination |

| Selectivity | Low | High reddit.com |

| Reactivity | High | Moderate |

| H-Abstraction Step | Exothermic | Endothermic reddit.com |

| Transition State | Early (Reactant-like) | Late (Product-like) reddit.com |

Convergent and Divergent Multi-step Synthesis Routes

Multi-step syntheses provide a robust and often more controllable alternative to direct halogenation, allowing for the precise installation of functionalities and the establishment of desired stereochemistry.

A highly effective and widely documented strategy involves a two-step sequence starting from the key precursor, 3-oxocyclobutanecarboxylic acid. This ketone is accessible through various routes, making it a versatile starting point. google.com

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid The synthesis of this precursor has been achieved through several innovative methods, often involving cyclization followed by hydrolysis. One common industrial method involves the reaction of acetone, bromine, and malononitrile. google.com Another approach starts with the cyclization of malonate esters with 1,3-dihalo reagents.

| Starting Materials | Key Reagents | Intermediate Product | Final Step | Reference |

| Acetone, Bromine, Malononitrile | Ethanol, DMF, NaI, TBAB | 3,3-dicyanocyclobutanone | Acid Hydrolysis (HCl) | CN103232340A google.com |

| Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | DMF, Potassium tert-butoxide | 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester | Acid Hydrolysis (HCl) | CN105037130A |

Step 2: Reduction and Bromination The ketone of 3-oxocyclobutanecarboxylic acid is first reduced to a secondary alcohol, yielding 3-hydroxycyclobutane-1-carboxylic acid. nih.gov This reduction can be accomplished with a variety of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄). The resulting hydroxyl group is then converted to a bromide. This can be achieved using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of brominating agent is critical as it can influence the stereochemical outcome of the reaction.

The multi-step route from 3-oxocyclobutanecarboxylic acid offers multiple points for stereochemical control. The reduction of the ketone creates a new stereocenter at C-3, leading to cis and trans isomers of 3-hydroxycyclobutane-1-carboxylic acid relative to the carboxylic acid at C-1.

The diastereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to approach the carbonyl from the less sterically hindered face, allowing for the selective formation of one diastereomer. For instance, the reduction of similar cyclobutanone (B123998) systems with sodium borohydride has been shown to proceed with high cis-selectivity. acs.org

The subsequent conversion of the alcohol to the bromide is also a critical step for stereocontrol.

SN2 Pathway: Using reagents like PBr₃ typically proceeds via an SN2 mechanism, which results in a complete inversion of stereochemistry at the C-3 position. Therefore, starting with a cis-alcohol would yield a trans-bromide.

SN1 Pathway: Using HBr may proceed through an SN1 mechanism, involving a planar carbocation intermediate. This would lead to a mixture of stereoisomers (cis and trans), resulting in racemization at the C-3 center.

By carefully selecting the reduction and bromination conditions, chemists can precisely synthesize specific stereoisomers (cis or trans) of this compound. keyorganics.net

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

Producing enantiomerically pure forms of this compound requires advanced asymmetric strategies, as both the C-1 and C-3 positions can be chiral centers.

Two primary strategies are employed:

Chiral Resolution: This classical method involves separating a racemic mixture of the target compound or a key intermediate. wikipedia.org For example, racemic 3-hydroxycyclobutane-1-carboxylic acid can be reacted with a single enantiomer of a chiral amine (a resolving agent), such as brucine (B1667951) or cinchonidine. nii.ac.jp This reaction forms two diastereomeric salts with different physical properties, such as solubility. nii.ac.jp Fractional crystallization can then be used to separate these salts. After separation, the acid is regenerated from the salt, yielding the pure enantiomers of the 3-hydroxy intermediate, which can then be converted to the desired chiral bromo-acid with controlled stereochemistry. wikipedia.org

Asymmetric Synthesis: This more modern approach aims to create the desired enantiomer directly. A key strategy would be the asymmetric reduction of 3-oxocyclobutanecarboxylic acid (or its ester). This can be achieved using a chiral catalyst, such as a Noyori-type ruthenium-BINAP catalyst or a chiral iridium complex, in a transfer hydrogenation reaction. rsc.org These catalysts create a chiral environment around the ketone, forcing the hydride to add to one face of the carbonyl preferentially, leading to the formation of one enantiomer of the 3-hydroxy intermediate in high excess. This enantiomerically enriched alcohol can then be carried forward to the final chiral product.

| Method | Principle | Key Intermediate | Advantages |

| Chiral Resolution | Separation of diastereomeric salts formed with a chiral resolving agent. wikipedia.org | Racemic 3-hydroxycyclobutane-1-carboxylic acid | Robust, scalable, can provide high enantiopurity. nii.ac.jp |

| Asymmetric Synthesis | Enantioselective reduction of a prochiral ketone using a chiral catalyst. rsc.org | 3-Oxocyclobutanecarboxylic acid | Atom-economical, direct access to one enantiomer. |

Application of Asymmetric Synthesis Techniques for Enantiomer Control

Asymmetric synthesis provides the most direct route to enantiomerically enriched cyclobutane derivatives by creating the desired stereocenters during the reaction sequence. Several powerful techniques have been developed for the asymmetric synthesis of chiral cyclobutanes, which can be adapted for the preparation of this compound.

One of the most prominent methods is the [2+2] cycloaddition . This reaction, particularly the thermally-driven transition-metal-catalyzed variant, offers a versatile and atom-economical approach to the cyclobutane core. researchgate.net The use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity. For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes can be achieved without the need for directing groups, simplifying the synthetic process. chemistryviews.org A cascade approach combining iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched cyclobutane derivatives in moderate to high yields and with excellent enantioselectivities. chemistryviews.org

Another powerful strategy is the desymmetrization of prochiral or meso-cyclobutane precursors . nih.gov For example, the enantioselective functionalization of cyclobutenes or cyclobutanones can install chirality onto a pre-existing four-membered ring. researchgate.netresearchgate.net Nickel-catalyzed enantioconvergent Negishi coupling of 4-iodocyclobutenones with organozinc reagents provides access to enantioenriched 4-substituted cyclobutenones, which can then be further elaborated into tetrasubstituted chiral cyclobutanes. nih.gov

The table below summarizes key asymmetric synthesis approaches applicable to chiral cyclobutane synthesis.

| Methodology | Description | Key Features |

| Asymmetric [2+2] Cycloaddition | Formation of the cyclobutane ring from two alkene components using a chiral catalyst. | Atom-economical; enantioselectivity is controlled by the chiral catalyst. |

| Desymmetrization of Prochiral Cyclobutanes | Enantioselective modification of a symmetrical cyclobutane precursor to generate a chiral product. | Allows for the creation of multiple stereocenters; can be highly efficient. |

| Enantioconvergent Coupling | Conversion of a racemic starting material into a single enantiomer of the product using a chiral catalyst. | Can provide high yields of a single enantiomer from a racemic mixture. |

These asymmetric strategies offer a powerful toolkit for the synthesis of specific enantiomers of this compound and its precursors, enabling the development of novel chiral molecules for various applications.

Biocatalytic and Enzymatic Approaches for Chiral Cyclobutane Scaffolds

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govsemanticscholar.org Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional levels of enantio- and regioselectivity under mild conditions.

A key biocatalytic strategy is enzymatic desymmetrization . This involves the use of an enzyme to selectively modify one of two prochiral functional groups in a meso-compound. Lipases are particularly versatile enzymes for this purpose. semanticscholar.orgmdpi.com For example, the desymmetrization of a meso-cyclobutane-1,3-diol could be achieved through lipase-catalyzed monoacetylation, yielding a chiral monoacetate with high enantiomeric excess. This chiral monoacetate can then be further functionalized to introduce the desired bromine and carboxylic acid moieties. The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the reaction. mdpi.com

Enzymatic kinetic resolution is another widely used biocatalytic method. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a racemic mixture of a this compound ester could be subjected to hydrolysis by a lipase. almacgroup.com The enzyme would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the product acid, both in enantiomerically enriched forms. almacgroup.commdpi.com The success of this method depends on the enzyme's ability to discriminate between the two enantiomers, which is often quantified by the enantiomeric ratio (E value). jiangnan.edu.cn

The following table outlines common biocatalytic strategies for generating chiral cyclobutanes.

| Biocatalytic Strategy | Description | Typical Enzymes |

| Enzymatic Desymmetrization | Selective transformation of one of two identical functional groups in a meso-cyclobutane precursor. | Lipases, Esterases |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture of a cyclobutane derivative. | Lipases, Hydrolases |

The use of biocatalysis offers a sustainable and highly selective route to chiral cyclobutane building blocks, complementing traditional asymmetric synthesis methods.

Chemical Resolution Strategies for Enantiomeric Separation

Chemical resolution is a classical yet effective method for separating the enantiomers of a racemic mixture. This technique relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated by conventional methods such as crystallization or chromatography. libretexts.org

For a racemic mixture of this compound, the most common resolution strategy involves the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.org The carboxylic acid group of both the (R)- and (S)-enantiomers reacts with a single enantiomer of a chiral amine (the resolving agent) to form a pair of diastereomeric salts. libretexts.org

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation, as it influences the solubility difference between the two diastereomeric salts. unchainedlabs.com One diastereomeric salt will typically be less soluble and will preferentially crystallize from the solution. After separation by filtration, the enantiomerically pure carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylate and remove the chiral amine. libretexts.org

The general principle of chemical resolution via diastereomeric salt formation is depicted in the table below.

| Step | Process | Description |

| 1. Salt Formation | Reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine. | Forms a mixture of two diastereomeric salts. |

| 2. Separation | Fractional crystallization of the diastereomeric salt mixture. | Exploits the different solubilities of the diastereomers. |

| 3. Liberation | Treatment of the separated diastereomeric salt with a strong acid. | Regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent. |

While potentially laborious, chemical resolution remains a valuable and widely practiced method for obtaining enantiomerically pure compounds, especially on a larger scale where chromatographic methods may be less practical. google.com

Scalable Production Methodologies for Industrial Research Applications

The transition from a laboratory-scale synthesis to a scalable process suitable for industrial research applications requires careful consideration of factors such as cost, safety, robustness, and the avoidance of difficult purification methods like column chromatography. For this compound, developing a scalable synthesis would likely involve adapting known methods for cyclobutane construction to meet these criteria.

A key strategy for scalable synthesis is the use of robust and well-understood reactions that can be performed in standard industrial reactors. For instance, the [2+2] cycloaddition of allenoates and alkenes has been shown to be a straightforward approach to 1,3-substituted cyclobutanes that can be conducted on a gram scale without specialized equipment. nih.govorganic-chemistry.org

Key considerations for developing a scalable synthesis for this compound are summarized below.

| Consideration | Importance in Scalable Synthesis | Example Strategies |

| Cost-Effectiveness | Use of inexpensive and readily available starting materials and reagents. | Avoiding expensive metal catalysts or chiral auxiliaries where possible. |

| Process Safety and Robustness | Employing reactions with well-defined and controllable parameters. | Choosing reactions that are not overly sensitive to air or moisture. |

| Purification | Minimizing or eliminating the need for chromatographic purification. | Utilizing crystallization, distillation, or extraction for product isolation. |

| Overall Yield and Efficiency | Maximizing the conversion of starting materials to the final product. | Telescoping multiple reaction steps to reduce intermediate isolations. |

By focusing on these principles, synthetic routes to this compound can be developed that are not only elegant in their chemical design but also practical for producing the quantities required for advanced research and development.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Bromocyclobutane 1 Carboxylic Acid

Advanced Studies on Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the cyclobutane (B1203170) ring in 3-Bromocyclobutane-1-carboxylic acid is a key site for nucleophilic attack, enabling the introduction of a wide array of functional groups. The reactivity of this center is profoundly influenced by the inherent properties of the cyclobutane ring system.

Stereochemical Progression and Kinetic Analysis of SN2 Pathways

Nucleophilic substitution reactions at the bromine-bearing carbon of this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored due to the partial planarity of the cyclobutane ring, which allows for the requisite backside attack by a nucleophile. brainly.com The concerted nature of the SN2 reaction, where the bond to the nucleophile forms simultaneously with the breaking of the carbon-bromine bond, leads to a predictable inversion of stereochemistry at the reaction center.

The kinetics of these reactions are second-order, meaning the rate is dependent on the concentration of both the this compound and the incoming nucleophile. While specific kinetic data for this exact compound is not extensively published, analogies can be drawn from related cycloalkyl systems. For instance, the SN2 reactivity of cyclic alkyl halides is sensitive to ring size, with cyclopentyl systems often showing enhanced reactivity compared to cyclohexyl systems due to differences in steric hindrance and ring strain. brainly.comchemicalforums.combrainly.comchegg.com

A representative SN2 reaction is the displacement of the bromide with a hydroxide (B78521) ion to form 3-hydroxycyclobutane-1-carboxylic acid. This transformation underscores the utility of the SN2 pathway in accessing functionalized cyclobutane derivatives.

Table 1: Comparison of Factors Influencing SN2 Reactivity in Cycloalkyl Halides

| Factor | Cyclopropane | Cyclobutane | Cyclopentane (B165970) | Cyclohexane (B81311) |

| Ring Strain (kcal/mol) | ~27.5 | ~26.3 | ~6.2 | ~0 |

| Angle Strain | High | High | Low | Negligible |

| Torsional Strain | High | Moderate | Low | Negligible |

| Relative SN2 Rate | Very Slow | Moderate | Fast | Slow |

Influence of Cyclobutane Ring Strain on Nucleophilic Reactivity

The cyclobutane ring in this compound possesses significant ring strain, a consequence of deviations from the ideal tetrahedral bond angles of sp³ hybridized carbons. This inherent strain has a discernible effect on the nucleophilic reactivity at the bromine center. The strain energy of a cyclobutane ring is approximately 26.3 kcal/mol.

Versatile Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of this molecule.

Esterification Processes and Derivatization into Complex Esters

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid), is a common and effective method for producing simple esters.

For the synthesis of more complex or sterically hindered esters, alternative methods are often employed. One such approach involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, 3-Bromocyclobutane-1-carbonyl chloride. This can be accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily reacts with a wide range of alcohols, including bulky or functionalized ones, to yield the corresponding esters. This two-step process provides a versatile route to a diverse library of ester derivatives.

These ester derivatives are valuable as intermediates in the synthesis of pharmaceuticals and other bioactive molecules, where the cyclobutane motif can impart unique conformational constraints and metabolic stability.

Mechanistic Pathways and Synthetic Utility of Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of cyclobutanecarboxylic acids generally proceeds without significant complications. Thermal decarboxylation is a viable method, often requiring elevated temperatures. youtube.com The mechanism of thermal decarboxylation for simple aliphatic carboxylic acids can be complex and may involve radical or ionic intermediates, depending on the specific substrate and reaction conditions. stackexchange.com For some carboxylic acids, particularly those with activating groups, a cyclic transition state can facilitate the elimination of CO₂. youtube.com

The synthetic utility of decarboxylation lies in its ability to generate a bromocyclobutane (B1266235) core from a more readily accessible carboxylic acid precursor. This can be a strategic step in a multi-step synthesis where the carboxylic acid group was initially required for directing other transformations or for its solubility properties.

Formation of Amides and Other Carboxylic Acid Derivatives

The carboxylic acid group of this compound can be readily converted into amides, which are important functional groups in many biologically active molecules. Direct reaction of the carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is typically required.

A common strategy involves the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Alternatively, as with esterification, the carboxylic acid can be converted to the more reactive 3-Bromocyclobutane-1-carbonyl chloride. This acyl chloride reacts readily with a wide variety of primary and secondary amines to form the corresponding amides in high yield. juniperpublishers.com This method is particularly useful for synthesizing amides with complex or sensitive amine partners.

Beyond esters and amides, the carboxylic acid functionality can be transformed into other derivatives. For instance, reduction of the carboxylic acid, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding primary alcohol, (3-bromocyclobutyl)methanol. This transformation further expands the synthetic potential of this compound, providing access to a different class of functionalized cyclobutane building blocks.

Ring-Opening and Rearrangement Processes in Strained Derivatives

The reactivity of cyclobutane derivatives is heavily influenced by their ring strain, which is significantly higher than that of larger cycloalkanes like cyclopentane and cyclohexane. libretexts.orgmasterorganicchemistry.com This strain, a combination of angle strain from distorted C-C-C bond angles (approximately 90° instead of the ideal 109.5°) and torsional strain from eclipsing interactions, can be harnessed as a driving force for chemical reactions. libretexts.orgmasterorganicchemistry.com

| Cycloalkane | Ring Strain (kcal/mol) | Ring Strain (kJ/mol) |

|---|---|---|

| Cyclopropane | 27.6 | 115 |

| Cyclobutane | 26.3 | 110 |

| Cyclopentane | 6.2 | 26 |

| Cyclohexane | 0.1 | 0.4 |

The potential energy stored within the strained cyclobutane ring can be released through controlled ring-opening reactions, a strategy known as strain-release functionalization. nih.govacs.orgresearchgate.net This approach allows for the conversion of the compact, three-dimensional cyclobutane scaffold into more complex linear or macrocyclic structures. rsc.org In this compound, both the bromine and the carboxylic acid can act as activation points for such transformations.

The carboxylic acid moiety can serve as a directing group for transition-metal-catalyzed C–H activation at other positions on the ring, enabling site-selective functionalization. nih.gov Alternatively, the carboxylic acid can be converted into other functional groups that facilitate ring-opening. The bromine atom, being a good leaving group, can participate in substitution or elimination reactions that can trigger or be accompanied by ring cleavage, particularly under conditions that favor the formation of cationic or radical intermediates. Photoredox-enabled strategies, for instance, can initiate C-C bond cleavage through the formation of a cyclobutylcarbinyl radical, leading to γ,δ-unsaturated ketones from cyclobutyl tertiary alcohols. rsc.org This highlights how functionalization is key to unlocking the stored strain energy in a productive manner.

While this compound itself does not typically undergo cycloaddition reactions, its highly strained structural relatives, bicyclo[1.1.0]butanes (BCBs), are exceptionally reactive in this regard. BCBs, which can be synthesized from cyclobutane precursors, possess one of the highest strain energies among isolable organic compounds (64 kcal mol⁻¹). diva-portal.orgacs.org This immense strain is primarily localized in the central, inverted C1-C3 bond, making it highly susceptible to cleavage.

The release of this strain is a powerful driving force for cycloaddition reactions. nih.gov For example, BCBs readily participate in formal [2σ+2π] cycloadditions with alkenes and aldehydes to form bicyclo[2.1.1]hexane scaffolds. diva-portal.orgdiva-portal.org These reactions can be initiated by various means, including Lewis acids, photoredox catalysis, and energy transfer photocatalysis. diva-portal.orgresearchgate.net Similarly, (3+3) cycloadditions of BCBs with partners like nitrones have been developed to access bicyclo[3.1.1]heptane derivatives. researchgate.netnih.gov The study of these reactions in BCB analogs provides crucial insights into the potential pathways that could be accessed from this compound if it were converted into a more highly strained intermediate.

Photoredox-Catalyzed Transformations and Their Mechanistic Basis

Visible-light photoredox catalysis has emerged as a powerful tool for activating small, strained molecules by enabling single-electron transfer (SET) processes under mild conditions. This approach is particularly effective for harnessing the reactivity of cyclobutane derivatives and their bicyclobutane analogs.

A key strategy for activating BCBs involves their single-electron oxidation to form highly reactive bicyclo[1.1.0]butyl radical cations. nih.gov This transformation is typically achieved using a strongly oxidizing photocatalyst, such as an acridinium (B8443388) salt, upon irradiation with visible light. diva-portal.orgacs.org The feasibility of this process is dictated by the oxidation potential of the BCB and the excited-state potential of the photocatalyst. acs.org

| BCB Substrate | Substituent at Bridgehead | Oxidation Potential (Ep/2 vs SCE) |

|---|---|---|

| BCB 1a | Phenyl Ketone | +1.47 V |

| BCB 1g | Methyl Ketone | +1.49 V |

| BCB 1i | Ester | +1.56 V |

| BCB 1k | Sulfone | +1.67 V |

| BCB 1f | Methyl | +1.67 V |

Data sourced from ACS Catalysis. acs.org

Once generated, the BCB radical cation can engage in various reactions, most notably [2π + 2σ] cycloadditions with a broad range of alkenes, including non-activated ones. nih.govacs.org This process is often highly regio- and diastereoselective. nih.gov Mechanistic investigations, including radical trapping experiments and DFT computations, support the formation of these radical cation intermediates and provide a framework for understanding their synthetic utility. diva-portal.orgnih.gov

The synergy between photoredox catalysis and transition metal catalysis, known as metallaphotoredox catalysis, provides a powerful platform for forming challenging chemical bonds. rsc.org This dual catalytic approach is particularly relevant to this compound due to its carboxylic acid functionality, which is an ideal handle for such transformations. princeton.edu

In a typical metallaphotoredox cycle for C–C or C–N coupling, a photocatalyst initiates the decarboxylation of an aliphatic carboxylic acid to generate an alkyl radical. princeton.edu This radical is then intercepted by a transition metal catalyst, commonly nickel or copper. princeton.edursc.org The resulting organometallic intermediate can then undergo oxidative addition with an aryl or alkyl halide (or coupling with an amine) followed by reductive elimination to form the final cross-coupled product. princeton.edunih.gov These reactions often proceed through Ni(I)/Ni(III) or Cu(II)/Cu(III) catalytic cycles, which are sustained by the photocatalyst. princeton.eduacs.org This strategy allows for the direct use of native carboxylic acids to forge complex C(sp³)-rich molecules, representing a significant advance in synthetic methodology. princeton.edu

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations are indispensable tools for understanding the structure, stability, and reactivity of strained molecules like this compound. High-level calculations, such as the CBS-QB3 level of theory, have been used to accurately determine thermochemical data and reaction barriers for the ring-opening of cycloalkanes. arxiv.org These studies have confirmed that the decomposition of cyclobutane often proceeds through a biradical mechanism. arxiv.org

For more complex transformations, Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction mechanisms. In the context of photoredox-catalyzed reactions of BCBs, DFT has been used to investigate the nature of the bicyclo[1.1.0]butyl radical cation intermediate and to rationalize the observed regio- and diastereoselectivity in cycloaddition reactions. nih.gov Similarly, computational studies have been crucial in mapping out the catalytic cycles in metallaphotoredox C-N cross-coupling reactions, helping to distinguish between different plausible mechanistic pathways (e.g., oxidative vs. reductive quenching cycles) and identifying rate-determining steps. rsc.orgacs.org These theoretical insights provide a deeper understanding of the underlying principles governing the reactivity of strained ring systems and guide the development of new synthetic methods.

Density Functional Theory (DFT) Investigations of Reaction Intermediates and Transition States

Currently, there is a notable absence of specific, in-depth Density Functional Theory (DFT) investigations in publicly accessible scientific literature that focus exclusively on the reaction intermediates and transition states of this compound. While DFT is a powerful computational tool for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating the energy barriers of transition states, such studies have not been specifically reported for this compound.

Theoretical studies on analogous, but distinct, molecules such as other cyclobutane derivatives or reactions involving carboxylic acids have been performed. For instance, DFT calculations have been utilized to explore the stereoselective synthesis of cyclobutanes from pyrrolidines, revealing that the rate-determining step is the simultaneous cleavage of two C-N bonds. Other computational studies have investigated the base-catalyzed reactions of cyclobutane-1,2-dione, identifying stable intermediates and transition states for various reaction pathways. These examples highlight the capability of DFT to provide detailed mechanistic insights. However, direct computational data, including optimized geometries, energies of intermediates (like carbocations or radical species), and the structure of transition states for reactions involving this compound, remain an area for future research.

Strategic Derivatization and Its Impact on Advanced Organic Synthesis

Accessing Bicyclo[1.1.0]butane (BCB) Systems from Cyclobutane (B1203170) Precursors

Bicyclo[1.1.0]butanes (BCBs) are among the most strained carbocycles known, and their high ring strain energy makes them valuable intermediates for strain-release-driven chemical transformations. The unique reactivity of the central C-C bond in BCBs has been leveraged to construct densely functionalized cyclobutane derivatives.

Synthetic Pathways to BCBs from 3-Bromocyclobutane-1-carboxylate Esters

The foundational work in the synthesis of BCBs from cyclobutane precursors was reported in 1959 by Wiberg and Ciula, who demonstrated that the treatment of ethyl 3-bromocyclobutane-1-carboxylate with a strong base, sodium triphenylmethylide, afforded the corresponding ester-substituted bicyclo[1.1.0]butane. This transformation proceeds through an intramolecular substitution, where the base facilitates the formation of a carbanion that displaces the bromide, leading to the formation of the highly strained bicyclic system. This method established a viable route to functionalized BCBs from 1,3-disubstituted cyclobutane derivatives.

Later, this approach was generalized for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane. Other methods, such as the treatment of 3-chlorocyclobutanecarbonitrile with potassium tert-butoxide, have also been employed to access cyano-substituted BCBs. These classical approaches highlight the utility of 3-halocyclobutane-1-carboxylate esters and related derivatives as reliable precursors to the BCB core.

Leveraging BCBs as High-Strain Synthons in Complex Molecule Construction

The significant strain energy inherent in the BCB framework makes it an excellent synthon for the construction of complex molecules. The central bond of the BCB system is particularly reactive and can undergo cleavage under various conditions, including reactions with nucleophiles, electrophiles, radicals, and carbenes, as well as pericyclic reactions. This reactivity allows for the stereocontrolled introduction of multiple functional groups onto a cyclobutane scaffold.

For instance, the reaction of BCBs with organocuprates leads to homoconjugate addition, yielding densely functionalized cyclobutanes with high stereoselectivity. This strategy has been successfully applied in the synthesis of natural products. Furthermore, the high fraction of sp3-hybridized carbon atoms in the resulting cyclobutane derivatives makes them attractive as bioisosteres for aromatic rings in medicinal chemistry, offering improved physicochemical properties.

Heterolytic Strain-Release Functionalization Strategies for BCBs

Heterolytic cleavage of the central bond in BCBs, driven by the release of ring strain, provides a powerful tool for the synthesis of polysubstituted cyclobutanes. This can be achieved through reactions with a variety of nucleophiles and electrophiles. For example, BCBs substituted with electron-withdrawing groups can act as electrophiles in Michael-type additions.

Transition-metal catalysis has also been employed to control the regioselectivity of ring-opening reactions. For instance, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs allows for the selective synthesis of different isomers of multi-substituted cyclobutanes from the same starting material. These strain-release strategies provide access to a diverse range of complex cyclobutane structures that would be challenging to synthesize through other methods.

Constructing Bicyclo[1.1.1]pentane (BCP) Architectures

Bicyclo[1.1.1]pentanes (BCPs) have emerged as important structural motifs in drug design, acting as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. Their rigid, linear structure can lead to improved metabolic stability and aqueous solubility of drug candidates.

Intramolecular Ring Closure Reactions and Propellane Chemistry

The first synthesis of the parent bicyclo[1.1.1]pentane was achieved by Wiberg and co-workers in 1964 through a sodium-mediated intramolecular Wurtz-type ring closure of 3-bromocyclobutane-1-methyl bromide. rsc.orgnih.gov This established the feasibility of forming the BCP cage from a 1,3-disubstituted cyclobutane precursor. While this historical synthesis provides a conceptual framework, the direct intramolecular ring closure of 3-bromocyclobutane-1-carboxylic acid itself is not the predominant modern route to BCPs.

The contemporary synthesis of BCPs is largely dominated by the chemistry of [1.1.1]propellane. researchgate.net This highly strained molecule serves as a versatile precursor that can be functionalized through radical or anionic pathways to generate a wide array of 1,3-disubstituted BCPs. researchgate.net The development of practical and scalable syntheses of [1.1.1]propellane has made this the preferred route for accessing BCP derivatives in medicinal chemistry and materials science. acs.org

Enantioselective Routes to Chiral BCPs with Defined Stereochemistry

The development of enantioselective methods for the synthesis of chiral BCPs is crucial for their application in drug discovery, where specific stereoisomers often exhibit desired biological activity. However, direct enantioselective synthesis of BCPs starting from chiral derivatives of this compound has not been extensively reported.

Current state-of-the-art methods for accessing chiral BCPs generally rely on other strategies:

Asymmetric reactions with propellane derivatives: Catalytic asymmetric methodologies have been developed for the enantioselective synthesis of α-chiral 1,3-difunctionalized BCPs starting from [1.1.1]propellane. nih.gov These methods often involve the use of chiral catalysts to control the stereochemistry of the addition to the propellane core.

Use of chiral auxiliaries: Chiral auxiliaries have been employed to introduce stereocenters adjacent to the BCP core.

Resolution of racemic mixtures: Classical resolution techniques can be used to separate enantiomers of chiral BCP derivatives.

For instance, a catalytic methodology for the enantioselective multicomponent coupling between [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) has been developed to produce α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. nih.gov Another approach involves the chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, which can lead to enantioenriched 2-substituted BCPs after further transformations. While these methods are powerful, the development of stereospecific routes starting from readily available chiral cyclobutane precursors remains an area of interest.

Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes

The synthesis of cyclobutanes bearing N-heterocyclic substituents with high control over stereochemistry is a challenging yet highly rewarding endeavor. A robust method for achieving this involves a domino reaction sequence initiated from commercially available bromocyclobutanes. This approach combines an in situ elimination to form a reactive cyclobutene (B1205218) intermediate, followed by a diastereoselective Michael addition of an N-nucleophile. researchgate.netnih.govepfl.ch This strategy has proven effective for the efficient formation of a variety of heterocyclic aminocyclobutane esters and amides using simple reagents. researchgate.net

The key to the diastereoselective synthesis of N-heterocycle substituted cyclobutanes lies in the Michael addition step. The reaction of various N-nucleophiles with cyclobutene intermediates, generated in situ from bromocyclobutanes, proceeds with notable regio- and diastereoselectivity. researchgate.net For instance, the reaction of imidazole (B134444) with methyl 3-bromocyclobutane-1-carboxylate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) predominantly yields the trans isomer of the resulting N-substituted cyclobutane. researchgate.net The diastereomeric ratio (d.r.) of these reactions is often high, in many cases exceeding 95:5. researchgate.netrsc.orgresearchgate.net

The general reaction scheme involves the elimination of HBr from the starting bromocyclobutane (B1266235) to form a cyclobutene-1-carboxylate intermediate. The subsequent conjugate addition of the N-heterocycle can, in principle, lead to two different regioisomers. However, the reaction generally favors the formation of the 3-substituted product, with the N-nucleophile attacking the carbon atom beta to the ester group. researchgate.net The diastereoselectivity is controlled by the approach of the nucleophile to the plane of the cyclobutene ring, with a preference for the pathway that minimizes steric interactions.

A study on the sulfa-Michael addition to cyclobutenes also highlights the high diastereoselectivity achievable with these intermediates, with d.r. values often greater than 95:5. rsc.orgresearchgate.netnih.govepfl.ch This further underscores the inherent stereochemical control possible in addition reactions to cyclobutene systems.

Table 1: Diastereoselective Michael Addition of N-Nucleophiles to a Cyclobutene Intermediate

| N-Nucleophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Imidazole | Methyl 3-(1H-imidazol-1-yl)cyclobutane-1-carboxylate | 85 | >95:5 |

| 1,2,4-Triazole | Methyl 3-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylate | 78 | >95:5 |

| Theophylline | Methyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)cyclobutane-1-carboxylate | 92 | >95:5 |

| Benzimidazole | Methyl 3-(1H-benzo[d]imidazol-1-yl)cyclobutane-1-carboxylate | 65 | >95:5 |

Data synthesized from findings reported in related studies on Michael additions to cyclobutene intermediates. researchgate.net

A significant advantage of the Michael addition strategy is its broad scope with respect to the N-nucleophile. researchgate.netnih.govepfl.ch This versatility allows for the incorporation of a wide range of nitrogen-containing heterocycles into the cyclobutane framework, thereby enabling the creation of diverse chemical libraries. researchgate.net Successful N-nucleophiles include various azoles such as imidazoles and triazoles, as well as more complex systems like nucleobase derivatives (e.g., theophylline). researchgate.net

The ability to incorporate such a diverse array of N-heterocycles is crucial for medicinal chemistry applications, where the nature of the heterocyclic substituent can profoundly influence biological activity. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups on the N-nucleophile, further expanding the synthetic utility of this method. researchgate.net This approach enhances the chemical diversity of small ring building blocks, making them valuable for drug discovery programs. researchgate.netnih.govepfl.ch

Design and Synthesis of Functionalized Cyclobutane Building Blocks

The development of methods to create structurally complex and densely functionalized cyclobutane building blocks is a primary objective in modern synthetic chemistry. nih.govacs.org These building blocks serve as versatile platforms for the rapid generation of diverse molecular architectures. nih.govacs.org The unique strain and three-dimensional nature of the cyclobutane ring make it an attractive scaffold for the design of novel chemical entities. researchgate.net

The synthesis of diverse chemical libraries based on the cyclobutane core is essential for exploring new areas of chemical space. bham.ac.uk Methodologies that allow for the systematic variation of substituents on the cyclobutane ring are therefore of high value. The derivatization of this compound and related compounds provides a direct entry into such libraries. researchgate.net

For example, photosensitized [2+2] cycloadditions with vinyl boronate esters have been employed to create complex, densely functionalized cyclobutane scaffolds. nih.govacs.org These boronate esters are highly versatile intermediates that can be transformed into a wide range of other functional groups in a stereospecific manner. nih.gov Similarly, the use of bicyclobutanes as "spring-loaded" entities allows for the synthesis of a variety of substituted cyclobutanes through strain-release ring-opening reactions. nih.gov These approaches, starting from simple precursors, enable the generation of complex and diverse cyclobutyl scaffolds suitable for inclusion in chemical libraries for screening purposes. nih.govacs.orgbham.ac.uk

Table 2: Examples of Functionalized Cyclobutane Building Blocks

| Starting Material | Reaction Type | Resulting Scaffold | Potential for Diversification |

| This compound ester | Elimination/Michael Addition | N-Heterocycle substituted cyclobutane carboxylate | Variation of N-heterocycle |

| Styrene and Vinyl boronate ester | [2+2] Photocycloaddition | Densely functionalized cyclobutyl boronate ester | Suzuki coupling and other transformations of the boronate |

| Bicyclobutane-1-carbonitrile | Strain-release ring-opening | Substituted cyclobutane-1-carbonitrile | Variation of nucleophile and subsequent electrophile |

This table illustrates various strategies for creating diverse cyclobutane scaffolds. researchgate.netnih.govacs.orgnih.gov

The ability to control the reactivity and selectivity of synthetic transformations involving cyclobutane building blocks is paramount for achieving specific synthetic goals. The inherent ring strain of cyclobutanes can be harnessed to drive specific reactions. researchgate.net For instance, the reactivity of the cyclobutane ring can be modulated by the nature and position of its substituents.

In the context of Michael additions to cyclobutene intermediates derived from this compound, the ester group acts as an activating group, rendering the double bond susceptible to nucleophilic attack. The choice of base and reaction conditions can influence the efficiency of the initial elimination step and the subsequent addition. researchgate.net Furthermore, the stereochemical outcome of the reaction can be tailored by the choice of chiral catalysts or auxiliaries, as demonstrated in related enantioselective Michael additions to cyclobutenes. rsc.orgresearchgate.netnih.govepfl.ch The development of such stereocontrolled methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov The strategic placement of functional groups on the cyclobutane scaffold allows for subsequent selective manipulations, providing access to a wide range of complex target molecules. researchgate.net

Translational Research Applications in Medicinal Chemistry and Chemical Biology

Utilization in the Discovery and Development of Bioactive Molecules

The rigid, puckered conformation of the cyclobutane (B1203170) ring present in 3-Bromocyclobutane-1-carboxylic acid provides a unique three-dimensional scaffold that is increasingly utilized by medicinal chemists. nih.govpharmablock.com This structural feature allows for the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. pharmablock.com Furthermore, incorporating a cyclobutane moiety can improve the metabolic stability of a drug candidate by replacing more labile chemical groups. nih.govru.nl

This compound serves as a versatile precursor in the synthesis of complex bioactive molecules. Its two functional groups provide orthogonal handles for chemical modification. The bromine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Simultaneously, the carboxylic acid group can be converted into amides, esters, and other functionalities, enabling the construction of diverse chemical libraries for high-throughput screening. nih.gov

This compound is particularly valuable in the synthesis of kinase inhibitors and anti-inflammatory agents. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net The rigid cyclobutane scaffold can help orient substituents to fit precisely into the ATP-binding pocket of a target kinase. Similarly, in the development of anti-inflammatory drugs, the unique geometry of cyclobutane derivatives can be exploited to achieve selective inhibition of inflammatory targets.

While specific drug development programs explicitly starting from this compound are often proprietary, the utility of the cyclobutane core is well-established in approved pharmaceuticals, as shown in the table below.

| Drug Name | Therapeutic Area | Role of Cyclobutane Moiety |

| Carboplatin | Oncology | Part of a 1,1-dicarboxylate ligand that modulates reactivity and reduces toxicity compared to its precursor, cisplatin. nih.govpharmablock.comlifechemicals.com |

| Boceprevir | Antiviral (Hepatitis C) | The cyclobutylmethyl group provides a rigid scaffold that contributes to binding with the NS3/4A protease. pharmablock.comlifechemicals.com |

| Ivosidenib | Oncology | A difluorocyclobutanyl amine was used to replace a metabolically unstable cyclohexane (B81311) ring, improving the drug's pharmacokinetic profile. pharmablock.com |

This table showcases marketed drugs containing a cyclobutane core, illustrating the structural motif's importance in successful drug design. This compound is a key starting material for introducing such motifs.

While this compound is primarily valued as a synthetic intermediate, it is also investigated for its own potential as a therapeutic agent. The inherent reactivity of the molecule, conferred by the strained ring and the electrophilic carbon bearing the bromine atom, suggests that it could interact with biological nucleophiles, such as cysteine residues in enzymes. However, the available scientific literature predominantly focuses on the biological activities of its more complex derivatives rather than the parent compound itself. Research indicates that derivatives of cyclobutane-1-carboxylic acid may possess anticancer properties, which drives the exploration of this chemical space.

Investigative Studies in Anticancer Research and Diagnostic Development

The cyclobutane scaffold is a recurring motif in the development of novel anticancer agents and diagnostic tools. Its ability to impart conformational rigidity and metabolic stability makes it an attractive component for molecules designed to interact with cancer-specific targets. nih.govru.nl

The success of platinum-based drugs like Carboplatin, which contains a cyclobutane-1,1-dicarboxylate (B1232482) ligand, has highlighted the potential of cyclobutane derivatives in oncology. nih.govru.nl This modification from the earlier drug, cisplatin, resulted in a significantly improved safety profile, particularly a reduction in nephrotoxicity. pharmablock.com

More recently, research has focused on using the cyclobutane skeleton to mimic and stabilize the active conformations of natural anticancer products. For instance, analogues of combretastatin (B1194345) A4, a potent tubulin polymerization inhibitor, have been synthesized using a 1,3-disubstituted cyclobutane ring to replace the native cis-stilbene (B147466) unit. ru.nl This structural modification "locks" the molecule in its active conformation, preventing in vivo isomerization to the inactive trans-isomer and potentially enhancing its therapeutic index. ru.nl Cyclobutane derivative 16, an analogue of a natural product, demonstrated comparable potency to the parent compound against CCRF-CEM and K562 cancer cell lines. nih.gov

A significant application of cyclobutane carboxylic acid derivatives is in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in oncology. A prominent example is anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), a synthetic amino acid analog used for imaging various cancers, including prostate and brain tumors. nih.govnih.gov

This compound is a logical and valuable precursor for such PET tracers. The synthetic pathway can involve a nucleophilic substitution of the bromine atom to introduce a protected amine, followed by subsequent chemical modifications and eventual radiolabeling with a positron-emitting isotope like fluorine-18. nih.gov

| PET Tracer | Precursor Relationship to this compound | Mechanism of Action | Clinical Application |

| ¹⁸F-FACBC | The bromo- group can be substituted with a protected amino- group to form the core amino acid structure. nih.gov | Uptake is mediated by amino acid transporters (L-type and A-type) which are upregulated in many tumor cells. nih.gov | Detection and staging of prostate cancer, brain tumors, and other malignancies. nih.govnih.gov |

This table details the connection between this compound and the clinically relevant PET tracer ¹⁸F-FACBC.

Tumor cells often exhibit increased amino acid metabolism to support their rapid proliferation. nih.gov PET tracers like ¹⁸F-FACBC exploit this characteristic; they are taken up by cancer cells at a higher rate than by surrounding healthy tissue, allowing for clear visualization of tumors. nih.gov

Interrogation of Interactions with Biological Systems

The biological activity of molecules derived from this compound is fundamentally linked to their ability to interact with specific biological targets. The compound's structure offers several features that can be tuned to optimize these interactions.

The key functional groups—the bromine atom and the carboxylic acid—are central to its chemical reactivity and potential biological interactions. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, but it can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. The carboxylic acid group can act as a hydrogen bond donor and acceptor and can form salt bridges with basic residues like lysine (B10760008) or arginine in a protein's active site.

The rigid cyclobutane scaffold acts as a conformationally restricted skeleton. nih.gov In drug design, flexibility can be a liability, leading to a loss of binding affinity due to entropic penalties. By using a rigid core like cyclobutane, medicinal chemists can reduce the number of possible conformations, pre-organizing the molecule for optimal interaction with its target. pharmablock.com This principle has been applied in the development of enzyme inhibitors, where cis-3-aminocyclobutane derivatives have been explored for their potential to bind tightly within an enzyme's active site. For example, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized as inhibitors of the RhoA/ROCK pathway, a key regulator of cellular processes that promote tumor growth and metastasis. nih.gov

Kinetic and Binding Studies with Enzymes and Cellular Receptors

While specific kinetic and binding data for this compound with enzymes and cellular receptors are not extensively detailed in publicly available literature, its structural features suggest potential interactions. The presence of a carboxylic acid group is significant, as this functional group is found in roughly 25% of all commercialized pharmaceuticals and is known to interact with biological targets. wiley-vch.de The strained cyclobutane ring and the bromine atom further influence its reactivity and potential for binding.

The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with the active sites of enzymes and receptors. wiley-vch.de For instance, derivatives of cyclobutane-1-carboxylic acids have been investigated for their potential anticancer properties, suggesting interaction with biological targets relevant to cancer pathways.

The reactivity of the bromine atom as a leaving group allows for potential covalent bond formation with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This covalent modification can lead to irreversible inhibition, a mechanism exploited in drug design. The strained nature of the cyclobutane ring can also contribute to the binding energy and specificity of interaction with a biological target.

To illustrate the potential for such interactions, a hypothetical binding study could involve assessing the inhibitory activity of this compound against a target enzyme. Such a study would typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound.

Hypothetical Enzyme Inhibition Data:

| This compound Concentration (µM) | Enzyme Activity (%) |

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 45 |

| 200 | 25 |

Further kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters like the inhibition constant (Ki).

Unraveling the Molecular Mechanisms of Action in Biological Contexts

The molecular mechanism of action of this compound is intrinsically linked to its chemical structure. The primary reactive centers are the carboxylic acid group and the bromine atom attached to the cyclobutane ring. These functional groups enable the molecule to engage in various interactions within a biological system.

The carboxylic acid group, being ionizable at physiological pH, can interact with biological molecules through hydrogen bonds and ionic interactions. wiley-vch.de This is a common feature for many biologically active compounds, influencing their solubility, cell permeability, and target binding. wiley-vch.de

The presence of the bromine atom significantly enhances the electrophilic reactivity of the adjacent carbon atom. This makes the compound susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. In a biological context, nucleophiles are abundant in the form of amino acid side chains (e.g., the thiol group of cysteine, the hydroxyl group of serine, the amino group of lysine) and other biomolecules. nih.gov The formation of a covalent bond with a biological target, such as an enzyme or receptor, can lead to irreversible modulation of its function.

Furthermore, the strained four-membered cyclobutane ring influences the compound's conformation and reactivity. This ring strain can be exploited in drug design to achieve specific binding to target proteins.

Research on related cyclobutane derivatives has provided insights into potential mechanisms. For example, some cyclobutane derivatives have been explored for their ability to act as mimics of peptide turn structures, which could improve their bioavailability.

Development of Chemoselective Probes for Biological Thiol Detection and Analysis

The reactivity of the bromine atom in this compound makes it a potential candidate for the development of chemoselective probes for the detection of biological thiols. Thiols, such as cysteine, homocysteine, and glutathione, are crucial molecules in various physiological and pathological processes. scienceopen.com

The principle behind such a probe would be the nucleophilic substitution reaction between the thiol group (a strong nucleophile) and the carbon atom bearing the bromine atom on the cyclobutane ring. This reaction would lead to the formation of a stable thioether bond, effectively "capturing" the thiol.

A hypothetical probe based on this compound could be designed by incorporating a reporter group (e.g., a fluorophore or a mass tag) into the molecule. The reaction with a thiol would then lead to a measurable signal (e.g., fluorescence emission or a change in mass).

Hypothetical Probe Performance Comparison:

| Probe Moiety | Target Nucleophile | Reactivity |

| 3-Bromocyclobutane | Thiol (e.g., Cysteine) | High |

| Amine (e.g., Lysine) | Low | |

| Hydroxyl (e.g., Serine) | Low | |

| Iodoacetamide | Thiol (e.g., Cysteine) | High |

| Amine (e.g., Lysine) | Moderate | |

| Hydroxyl (e.g., Serine) | Low |

The development of such a probe would require optimization of reaction conditions to ensure efficient and selective labeling of thiols in complex biological samples. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromocyclobutane-1-carboxylic acid, ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and establishing the stereochemistry of the substituents on the cyclobutane (B1203170) ring.

The cyclobutane ring is not planar but exists in a puckered or "folded" conformation to alleviate angular and torsional strain. dalalinstitute.com This puckering results in two distinct positions for substituents: axial and equatorial. For a monosubstituted cyclobutane, the ring can undergo a rapid "ring-flipping" process, leading to an equilibrium between two conformers.

In this compound, the presence of two substituents at the 1- and 3-positions leads to the existence of cis and trans stereoisomers. These isomers are diastereomers and can be distinguished by NMR spectroscopy due to their different spatial arrangements.

In the trans-isomer , one substituent is in an axial-like position while the other is equatorial-like.

In the cis-isomer , both substituents are on the same face of the ring, meaning both are in either axial-like or equatorial-like positions.

The different chemical environments of the protons and carbons in the cis and trans isomers result in unique chemical shifts (δ) and spin-spin coupling constants (J). Vicinal coupling constants (³J) in cyclobutanes are particularly sensitive to the dihedral angle between protons, which differs significantly between the cis and trans configurations. researchgate.net For instance, cis and trans vicinal coupling constants in cyclobutanes can vary widely, typically in the ranges of 4.6–11.5 Hz and 2.0–10.7 Hz, respectively. researchgate.net The analysis of these coupling patterns allows for the unambiguous assignment of the relative stereochemistry of the bromine and carboxylic acid groups.

Table 1: Hypothetical ¹H NMR Data for cis and trans-3-Bromocyclobutane-1-carboxylic acid

| Proton | Expected Chemical Shift (δ, ppm) - trans | Expected Chemical Shift (δ, ppm) - cis | Multiplicity |

|---|---|---|---|

| H-1 (CH-COOH) | ~2.8 - 3.2 | ~2.9 - 3.3 | Multiplet |

| H-2, H-4 (CH₂) | ~2.3 - 2.7 | ~2.4 - 2.8 | Multiplets |

| H-3 (CH-Br) | ~4.2 - 4.6 | ~4.4 - 4.8 | Multiplet |

Note: This table is illustrative and based on typical chemical shift values for similar structural motifs. Protons on carbons adjacent to a carboxylic acid typically resonate in the 2-3 ppm region, while the acidic proton itself is highly deshielded (10-12 ppm). libretexts.org

NMR spectroscopy is an effective tool for monitoring the progress of chemical reactions that synthesize or modify this compound. By taking spectra of the reaction mixture at different time points, chemists can observe the disappearance of signals corresponding to the starting materials and the concurrent appearance of signals for the product.

Furthermore, if a reaction produces a mixture of cis and trans isomers, ¹H NMR can be used to determine the product ratio. The relative areas under the peaks (integration) of signals unique to each isomer are directly proportional to their molar ratio in the mixture. This quantitative analysis is vital for optimizing reaction conditions to favor the formation of a desired stereoisomer.

For a definitive structural assignment, advanced, multi-dimensional NMR techniques are employed.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of the protons within the cyclobutane ring.

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

These advanced methods are essential for distinguishing between complex isomers and fully characterizing the molecular structure. ipb.pt

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.

The IR spectrum of this compound is expected to show distinct absorption bands that confirm the presence of both the carboxylic acid and the carbon-bromine functionalities.

Carboxylic Acid Group: This group gives rise to several characteristic peaks. The O-H stretch is a very strong and notably broad band, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org This broadness is a result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the condensed phase. libretexts.orgmsu.edu The C=O (carbonyl) stretching vibration produces a strong, sharp peak between 1690 and 1760 cm⁻¹. pressbooks.pub Additionally, a C-O stretching vibration is observed in the 1210-1320 cm⁻¹ region. libretexts.org

Carbon-Halogen Bond: The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. libretexts.org The presence of a band in this region provides evidence for the bromine substituent.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Alkane C-H | C-H stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Mass Spectrometry for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. whitman.edu

For this compound (C₅H₇BrO₂), the molecular weight is approximately 179.01 g/mol . nih.gov A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is the characteristic isotopic signature of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. docbrown.infoyoutube.com Therefore, peaks corresponding to [C₅H₇⁷⁹BrO₂]⁺ and [C₅H₇⁸¹BrO₂]⁺ are expected at m/z 178 and 180, respectively.

Upon ionization, the molecular ion becomes energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides structural clues. wikipedia.org Key fragmentation pathways for this compound would likely include:

Loss of a bromine radical: Cleavage of the C-Br bond, the weakest bond in the molecule, would result in a fragment ion at m/z 99 ([C₅H₇O₂]⁺). docbrown.info

Loss of the carboxyl group: Fragmentation can lead to the loss of a COOH radical (45 Da), giving rise to a bromine-containing fragment.

Ring cleavage: Cyclobutane derivatives are known to undergo fragmentation via ring cleavage, which would produce characteristic fragment ions. acs.org For example, cleavage into two ethylene-like fragments is a common pathway for the cyclobutane ring itself. docbrown.info

McLafferty Rearrangement: Carboxylic acids can undergo a specific rearrangement where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage, though this is more common in longer-chain acids. wikipedia.orgyoutube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 178/180 | [C₅H₇BrO₂]⁺ | Molecular Ion (M⁺) |

| 161/163 | [C₅H₆BrO]⁺ | Loss of OH (M-17) |

| 133/135 | [C₄H₆Br]⁺ | Loss of COOH (M-45) |

| 99 | [C₅H₇O₂]⁺ | Loss of •Br |

Precise Determination of Reaction Product Identity and Purity

The unambiguous identification and purity assessment of this compound, a key step following its synthesis, are typically achieved through a combination of spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are fundamental in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The protons on the cyclobutane ring would exhibit complex splitting patterns due to spin-spin coupling. The proton attached to the carbon bearing the bromine atom (CH-Br) is expected to resonate at a characteristic downfield chemical shift. The protons adjacent to the carboxylic acid group would also be shifted downfield.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms. The carbon atom bonded to the bromine would show a resonance at a specific chemical shift, and the carbonyl carbon of the carboxylic acid would appear significantly downfield.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any unreacted starting materials, byproducts, or isomers. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a flame ionization detector (FID), can also be utilized for purity assessment, particularly for more volatile derivatives of the acid.

A combination of these techniques provides a high degree of confidence in the identity and purity of synthesized this compound.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| CH-Br | 4.0 - 4.5 | Multiplet |

| CH-COOH | 3.0 - 3.5 | Multiplet |

| CH₂ (ring) | 2.0 - 3.0 | Multiplets |

| COOH | 10.0 - 13.0 | Singlet (broad) |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 170 - 180 |

| C-Br | 45 - 55 |

| CH-COOH | 40 - 50 |

| CH₂ (ring) | 25 - 35 |

Interpretation of Fragmentation Patterns for Elucidating Molecular Architecture

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.